N-(4-amino-4-oxobutyl)-6-(3-bromophenyl)sulfanylpyridine-2-carboxamide
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Overview
Description
N-(4-amino-4-oxobutyl)-6-(3-bromophenyl)sulfanylpyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a bromophenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-4-oxobutyl)-6-(3-bromophenyl)sulfanylpyridine-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent like bromine or N-bromosuccinimide.
Attachment of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyridine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid or its derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: It may be used in the development of new polymers with unique properties.
Mechanism of Action
The mechanism by which N-(4-amino-4-oxobutyl)-6-(3-bromophenyl)sulfanylpyridine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and carboxamide groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-4-oxobutyl)-6-(3-chlorophenyl)sulfanylpyridine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-amino-4-oxobutyl)-6-(3-fluorophenyl)sulfanylpyridine-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in N-(4-amino-4-oxobutyl)-6-(3-bromophenyl)sulfanylpyridine-2-carboxamide may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s overall behavior compared to its chloro- and fluoro- analogs.
Properties
IUPAC Name |
N-(4-amino-4-oxobutyl)-6-(3-bromophenyl)sulfanylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-11-4-1-5-12(10-11)23-15-8-2-6-13(20-15)16(22)19-9-3-7-14(18)21/h1-2,4-6,8,10H,3,7,9H2,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTASGIKPBDJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=CC=CC(=N2)C(=O)NCCCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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